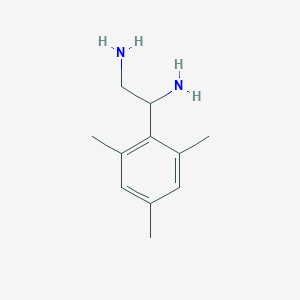

1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine

Description

1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine (CAS: 134030-21-0) is a primary diamine featuring a 2,4,6-trimethylphenyl (mesityl) group attached to the first carbon of an ethane-1,2-diamine backbone. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol. The steric bulk of the mesityl group and the electron-donating methyl substituents significantly influence its chemical reactivity, coordination behavior, and solubility . This compound is primarily utilized in coordination chemistry as a ligand for transition metals and as a precursor for chiral catalysts or Schiff base ligands .

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3 |

InChI Key |

CZXPCBGOKOOGDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CN)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary and most common method for preparing 1-(2,4,6-trimethylphenyl)ethane-1,2-diamine involves nucleophilic substitution of 2,4,6-trimethylbenzyl chloride with ethane-1,2-diamine (ethylenediamine) under basic conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, which facilitates the substitution and solubilizes reactants.

Reaction Scheme:

2,4,6-Trimethylbenzyl chloride + Ethylenediamine → this compound-

- Base: Often a mild base to neutralize HCl formed (e.g., sodium carbonate or potassium carbonate)

- Solvent: Ethanol or methanol

- Temperature: Reflux or moderate heating to drive the reaction

- Purification: Recrystallization from suitable solvents to obtain pure product

This method yields the compound in good purity and moderate to high yield, suitable for research and industrial applications.

Synthesis of Chiral and Salt Forms

For chiral versions such as (1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine, the synthetic route is similar but may involve chiral resolution steps or starting from chiral precursors. The hydrochloride salt form, (1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride, is obtained by treatment of the free base with hydrochloric acid followed by crystallization.

| Parameter | Details |

|---|---|

| Molecular Formula | C11H20N2 (free base), C11H20Cl2N2 (dihydrochloride) |

| Molecular Weight | 178.27 g/mol (free base), 251.19 g/mol (dihydrochloride) |

| Purification | Crystallization or recrystallization of free base or salt |

| Typical Solvents for Purification | Ethanol, methanol, dichloromethane |

| Chiral Purity Considerations | Enantiomeric resolution or chiral synthesis methods applied for (1R) or (1S) isomers |

The dihydrochloride salt is often preferred for enhanced stability and ease of handling in pharmaceutical or catalytic applications.

Alternative Synthetic Routes

While the direct substitution of benzyl chloride with ethylenediamine is the most straightforward method, alternative approaches include:

Reductive Amination:

Reaction of 2,4,6-trimethylbenzaldehyde with ethylenediamine under reductive conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the diamine. This method can offer better control over stereochemistry and purity.Condensation Followed by Reduction:

Initial formation of an imine intermediate from 2,4,6-trimethylbenzaldehyde and ethylenediamine, followed by reduction to the diamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

These methods are useful when chiral purity or specific substitution patterns are required.

Purification and Characterization

Purification of the synthesized this compound is typically achieved by recrystallization from alcohol solvents or chromatographic methods for higher purity demands. Characterization techniques include:

- NMR Spectroscopy: Confirms the chemical structure and purity.

- Mass Spectrometry: Verifies molecular weight.

- X-ray Crystallography: Used for structural confirmation, especially for chiral or complex derivatives.

- IR and UV-Vis Spectroscopy: Support functional group identification and purity assessment.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | 2,4,6-Trimethylbenzyl chloride + ethylenediamine | Base (Na2CO3/K2CO3), ethanol/methanol, reflux | Simple, high yield, scalable | Requires benzyl chloride precursor |

| Reductive amination | 2,4,6-Trimethylbenzaldehyde + ethylenediamine | Reducing agent (NaBH3CN, LiAlH4), mild conditions | Good stereocontrol, mild conditions | More steps, costly reagents |

| Condensation + reduction | 2,4,6-Trimethylbenzaldehyde + ethylenediamine | Imine formation, then reduction (LiAlH4) | Useful for chiral synthesis | Multi-step, sensitive reagents |

Research Findings and Industrial Relevance

- The direct substitution method remains the most widely used due to its simplicity and cost-effectiveness.

- Chiral diamines derived from this compound are critical ligands in asymmetric catalysis, making their stereoselective synthesis and purification vital.

- The compound’s ability to form stable salts like dihydrochloride enhances its applicability in pharmaceutical intermediate synthesis.

- Recent research emphasizes microwave-assisted synthesis and solvent optimization to improve yield and reduce reaction times, although such methods require further industrial validation.

Chemical Reactions Analysis

1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amides, depending on the oxidizing agent used.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to act as a chiral ligand in asymmetric synthesis allows for the production of enantiomerically pure compounds. This is particularly important in pharmaceuticals where the chirality of compounds can significantly affect their biological activity .

Medicinal Chemistry

This compound has been explored for its potential use in drug development. It acts as a building block for synthesizing various pharmaceutical compounds. Notably, it has shown promising anticancer activity; studies indicate that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study : A study published in Molecules demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC value of approximately 12 µM, indicating its potential as an anticancer agent .

Catalytic Applications

In catalysis, this compound is utilized as a chiral ligand in several important reactions:

- Michael Additions

- Aldol Reactions

These reactions benefit from the steric effects provided by the bulky trimethylphenyl groups attached to the diamine structure, enhancing selectivity and yield .

The biological activity of this compound has been investigated primarily through its role as a ligand in catalytic reactions and its potential therapeutic applications. Key findings include:

- Antitumor Mechanisms : Demonstrated potential against various cancer cell lines.

- Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes that could lead to therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Steric Effects

The position and number of mesityl groups on the ethane-1,2-diamine backbone critically determine steric hindrance and electronic properties. Key analogs include:

a) N,N′-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

- Molecular Formula : C₂₀H₂₈N₂

- Structure : Mesityl groups on both amine termini.

- Properties : Increased steric hindrance limits its flexibility and substrate accessibility in catalysis. However, this rigidity enhances stability in macromolecular refinement and catalytic systems requiring robust ligands .

- Applications : Used in palladium-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis .

b) N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine

- Molecular Formula : C₁₂H₂₀N₂

- Structure : Mesityl group attached via a benzyl (-CH₂-C₆H₂-2,4,6-Me₃) linker to one amine.

- Properties : The benzyl spacer reduces steric crowding compared to direct aryl substitution, improving solubility in polar solvents.

- Applications : Intermediate in synthesizing chiral carbene precursors and redox-active ligands .

Electronic and Coordination Behavior

a) Schiff Base Derivatives

- Example : N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine

- Structure : Ethane-1,2-diamine condensed with pyridine-derived aldehydes.

- Comparison : The target compound lacks imine bonds, making it less prone to hydrolysis. Its primary amines enable direct metal coordination without pre-organization, contrasting with Schiff bases that require metal-assisted ligand assembly .

b) Aliphatic Polyamines (DETA, TETA)

- Example: N1-(2-aminoethyl)ethane-1,2-diamine (DETA, C₄H₁₃N₃).

- Comparison: Linear polyamines like DETA exhibit superior corrosion inhibition due to multiple -NH- groups adsorbing on metal surfaces.

Crystallographic and Solubility Trends

- Mesityl-Substituted Acetamides (e.g., N-(2,4,6-trimethylphenyl)-acetamide):

- Bis(mesityl) Derivatives: Increased symmetry in N,N′-bis(mesityl) analogs promotes crystalline phases, whereas the mono-substituted target compound is more likely to form amorphous solids .

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine, also known as N1-(mesitylmethyl)-1,2-ethanediamine, is a compound with significant biological activity due to its unique structural characteristics. This article explores its biological interactions, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2. The compound features a central ethane-1,2-diamine backbone with a bulky 2,4,6-trimethylphenyl group attached to one of the amine nitrogens. This structural arrangement contributes to its steric properties and influences its reactivity and biological interactions.

Research indicates that this compound interacts with various enzymes and receptors through non-covalent interactions such as hydrogen bonding. These interactions can modulate biological processes critical for pharmacological applications. The specific pathways affected depend on the target molecule and the biological context in which the compound is used.

Enzyme Interaction

Studies have shown that this compound can influence enzyme activity. For instance:

- Inhibition of Enzymatic Activity : The compound has been observed to inhibit certain enzymes involved in metabolic pathways.

- Modulation of Receptor Binding : It can enhance or inhibit the binding affinity of various receptors, impacting signal transduction pathways.

Case Studies

Several case studies highlight the biological significance of this compound:

- Pharmacological Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating its possible utility in treating infections.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to interact with multiple biological targets allows for the design of novel therapeutics aimed at specific diseases:

- Cancer Therapeutics : Due to its cytotoxic effects on cancer cells.

- Neuroprotective Agents : Potential use in neurodegenerative diseases.

- Antimicrobial Agents : Further exploration could lead to new antibiotics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H20N2 | Single trimethylphenyl group |

| N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | C20H28N2 | Two trimethylphenyl groups; increased steric hindrance |

| (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine | C12H20N2 | Stereoisomer with potential different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.